7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with key substituents including:
- A 7-methyl group on the chromene ring.
- A 3-(propan-2-yloxy)propyl chain at position 2, introducing ether-based lipophilicity.
This compound was synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in . Its structural complexity and substituent diversity make it a candidate for pharmacological exploration, particularly in anticancer research, given the prevalence of trimethoxyphenyl motifs in tubulin-binding agents .
Properties
Molecular Formula |
C27H31NO7 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
7-methyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H31NO7/c1-15(2)34-11-7-10-28-23(17-13-20(31-4)25(33-6)21(14-17)32-5)22-24(29)18-12-16(3)8-9-19(18)35-26(22)27(28)30/h8-9,12-15,23H,7,10-11H2,1-6H3 |
InChI Key |
YSYOXQDGVMRWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : The aldehyde reacts with the primary amine to form an imine intermediate.
-
Michael Addition : The enolate of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate attacks the imine, forming a nitronate anion.
-
Cyclization : Intramolecular cyclization yields the dihydrochromeno-pyrrole core.
-
Aromatization : Acid-catalyzed elimination of water generates the final fused ring system.
Optimized Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol or methanol | |
| Temperature | 80°C (reflux) | |
| Catalyst | Acetic acid (1–2 eq.) | |
| Reaction Time | 15–20 hours | |
| Yield | 43–86% |
Introduction of the 3-(Propan-2-yloxy)propyl Side Chain
The 2-[3-(propan-2-yloxy)propyl] substituent is introduced via nucleophilic alkylation of the pyrrole nitrogen.
Procedure
Key Considerations
-
Steric hindrance from the chromeno-pyrrole core necessitates prolonged reaction times.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Functionalization with 3,4,5-Trimethoxyphenyl Group
The 1-(3,4,5-trimethoxyphenyl) group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions.
Suzuki Coupling Protocol
Alternative Method: Ullmann Coupling
Industrial-Scale Synthesis and Process Optimization
For large-scale production, continuous flow reactors and green chemistry principles are employed:
Microchannel Reactor Protocol
| Step | Conditions | Outcome |
|---|---|---|
| Precursor Mixing | 50–70°C, 5–10 min residence time | 95% conversion |
| Cyclization | 80°C, 15 min | 88% yield |
| Purification | Crystallization (ethanol/water) | >98% purity |
Advantages
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multicomponent MCR | 70–86 | 95–98 | Moderate | High |
| Stepwise Alkylation | 65–78 | 90–95 | High | Moderate |
| Suzuki Coupling | 70–85 | 97–99 | Low | Low |
| Flow Chemistry | 85–90 | >98 | High | High |
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates :
-
Epimerization During Cyclization :
-
Byproduct Formation in Alkylation :
Recent Advancements (Post-2022)
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Overview
7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chemical structure that positions it as a significant player in various scientific research fields. Its structural components include a chromeno[2,3-c]pyrrole core and multiple functional groups that contribute to its diverse applications.
Scientific Research Applications
1. Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying the oxidation state of certain atoms.
- Substitution : Replacing one functional group with another.
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
2. Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit activity against various bacterial strains.
- Antiviral Effects : Preliminary investigations highlight its potential in inhibiting viral replication.
- Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer progression.
3. Medicine
Ongoing research is exploring the therapeutic applications of this compound for various diseases. Its ability to interact with specific molecular targets suggests potential use in drug development aimed at treating conditions such as cancer and infectious diseases.
4. Industry
The compound is also relevant in industrial applications, particularly in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique properties make it suitable for use in advanced materials science.
Mechanism of Action
The mechanism of action of 7-methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Chromeno-Pyrrole-Diones
Table 1: Key Substituents and Properties of Selected Analogs
Key Observations:
Position 1 Substituents: The 3,4,5-trimethoxyphenyl group in the target compound and 4{4–19-7} enhances lipophilicity compared to the 3-hydroxyphenyl in 4{9–5-21} or phenyl in 886164-69-6. Methoxy groups improve membrane permeability and metabolic stability .
Position 2 Substituents: The 3-(propan-2-yloxy)propyl chain in the target compound is less polar than the 2-hydroxyethyl group in 4{4–19-7} but more lipophilic than the diethylamino propyl group in 886164-69-7. This ether-linked chain balances hydrophobicity and steric bulk.
Physical Properties :
- Melting points vary significantly: 195–197°C for 4{4–19-7} vs. 276–279°C for 4{9–5-21}. The target compound’s melting point is likely intermediate, influenced by its branched ether chain and trimethoxyphenyl group .
- IR spectra for C=O stretches (1711–1694 cm⁻¹) are consistent across analogs, confirming the stability of the dione core .
Hypothesized Bioactivity
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). Its presence in the target compound and 4{4–19-7} hints at tubulin-binding activity .
- Antimicrobial Activity : Chloro and furyl substituents in 4{9–5-21} are associated with antimicrobial effects, though the target compound’s methoxy groups may redirect its selectivity .
- CNS Penetration: The diethylamino propyl group in 886164-69-8 could enhance blood-brain barrier permeability, but the target compound’s ether chain may limit this .
Biological Activity
7-Methyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, along with other pharmacological effects as reported in various studies.
Chemical Structure and Properties
The compound features a unique chromeno-pyrrole scaffold that is believed to contribute to its biological activities. The molecular formula is , with a molar mass of approximately 397.48 g/mol. Its structure can be represented as follows:
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Several studies have employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to evaluate the antioxidant potential of this compound.
- DPPH Scavenging Activity : The compound demonstrated significant DPPH radical scavenging activity, indicating its potential as an effective antioxidant. Comparative studies showed that its activity was comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer properties of the compound were assessed using various human cancer cell lines.
- Cell Lines Tested : The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Results : It exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types. The IC50 values indicated effective dose ranges for therapeutic applications .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative damage.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Modulation of Signaling Pathways : The compound potentially influences pathways involved in cell proliferation and survival .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Showed DPPH scavenging ability comparable to ascorbic acid. |
| Study 2 | Anticancer Activity | Higher cytotoxicity against U-87 than MDA-MB-231; effective at low concentrations. |
| Study 3 | Mechanism Exploration | Suggested induction of apoptosis and modulation of ROS levels in treated cells. |
Q & A
Q. How can a structurally diverse library of derivatives be systematically designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
